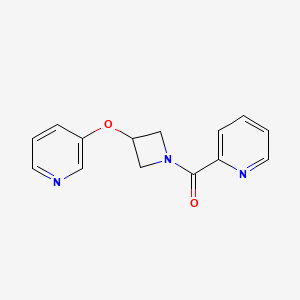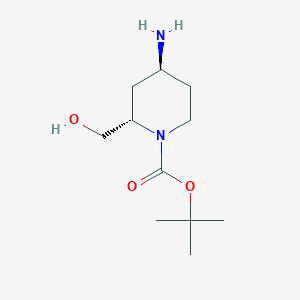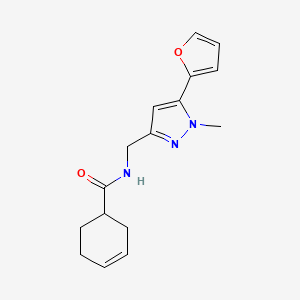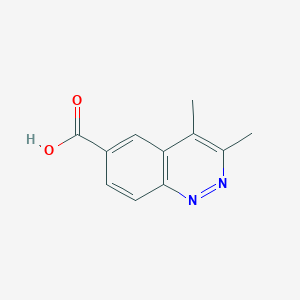
3,4-Dimethylcinnoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dimethylcinnoline-6-carboxylic acid is a chemical compound with the CAS Number: 1176775-00-0 . It has a molecular weight of 202.21 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 3,4-dimethyl-6-cinnolinecarboxylic acid . The InChI code for this compound is 1S/C11H10N2O2/c1-6-7(2)12-13-10-4-3-8(11(14)15)5-9(6)10/h3-5H,1-2H3,(H,14,15) .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies
Research on crystal engineering of supramolecular assemblies involving carboxylic acids and aza donor molecules has been conducted. This study explores how different aza molecules interact with carboxylic acids to form host-guest systems and molecular tapes, which are crucial for designing new materials with specific properties (Arora & Pedireddi, 2003).
Photolabile Protecting Groups
Studies on the development of new photolabile protecting groups for carboxylic acids based on hydroxyquinoline derivatives show potential applications in releasing carboxylic acids upon light exposure. This method is particularly useful in controlled drug delivery and the release of biological messengers (Fedoryak & Dore, 2002).
Molecular Devices for Photo-Hydrogen Evolution
Investigations into the engineering of molecular devices capable of evolving hydrogen from water upon light exposure involve the use of carboxylic acid derivatives. These studies underline the relationship between the H2-evolving activity and the energy levels of the involved molecular orbitals, contributing to the development of efficient solar fuel production systems (Masaoka, Mukawa, & Sakai, 2010).
Anticancer Applications
Research on the antiproliferative effects of certain carboxylic acid derivatives against hepatocellular carcinoma in rats has shown promising results. These studies contribute to the development of new anticancer therapies by exploring the biochemical and metabolic perturbations induced by these compounds (Kumar et al., 2017).
Catalysts for Carbon-Carbon Bond Formation
The synthesis and application of carboxylic acid-functionalized catalysts in facilitating carbon-carbon bond formation have been explored. These catalysts are pivotal in organic synthesis, providing pathways to construct complex molecules efficiently (Fossey & Richards, 2004).
Safety and Hazards
Eigenschaften
IUPAC Name |
3,4-dimethylcinnoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-6-7(2)12-13-10-4-3-8(11(14)15)5-9(6)10/h3-5H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLXMIDRIKRNOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C=C(C=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



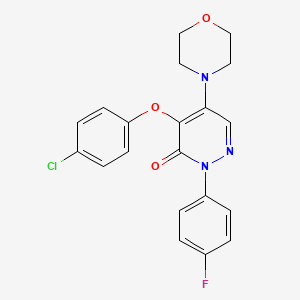
![1-[(2-Nitrophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2564032.png)
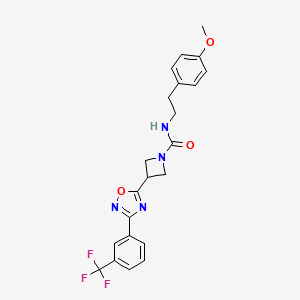
![4-[[(Z)-2-Cyano-3-(1-methylpyrrol-2-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2564034.png)
![(2-(cyclopentyloxy)pyridin-4-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2564038.png)
![Ethyl 4-[benzyl(methylsulfonyl)amino]benzoate](/img/structure/B2564039.png)
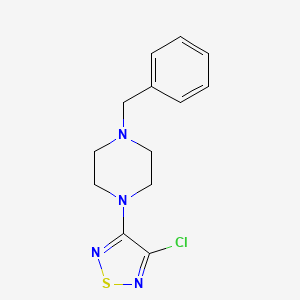

![N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2564043.png)
